Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate
Description
Systematic IUPAC Name and Structural Formula
The compound ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is formally identified by its International Union of Pure and Applied Chemistry (IUPAC) name:
ethyl 5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate .
The structural formula (Figure 1) consists of:
- A pentanoate backbone with an ethyl ester group at position 1.
- A ketone group (oxo) at position 5.
- A para-substituted phenyl ring at position 5, modified with a methylpiperazine moiety via a methylene bridge.
The SMILES notation for the compound is:
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C.
CAS Registry Number and Alternative Designations
The Chemical Abstracts Service (CAS) registry number for this compound is 898763-60-5 . Alternative names and identifiers include:
| Designation Type | Name |
|---|---|
| Systematic | Benzenepentanoic acid, 4-[(4-methyl-1-piperazinyl)methyl]-δ-oxo-, ethyl ester |
| Common | EVT-422832 (commercial catalog designation) |
| Synonyms | Ethyl 5-oxo-4-[4-(4-methylpiperazinomethyl)phenyl]valerate |
These designations are consistent across PubChem, ChEMBL, and vendor databases.
Molecular Formula and Weight Calculations
The molecular formula is C₁₉H₂₈N₂O₃ , derived from:
- 19 carbon atoms : 5 from the pentanoate chain, 6 from the phenyl ring, 2 from the ethyl ester, 4 from the piperazine ring, and 2 from the methylene/methyl groups.
- 28 hydrogen atoms : Distributed across aliphatic chains, aromatic rings, and heterocyclic structures.
- 2 nitrogen atoms : Located in the piperazine ring.
- 3 oxygen atoms : From the ester carbonyl (1), ketone (1), and ester ether (1).
Molecular weight calculation :
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 19 | 12.01 | 228.19 |
| Hydrogen | 28 | 1.008 | 28.22 |
| Nitrogen | 2 | 14.01 | 28.02 |
| Oxygen | 3 | 16.00 | 48.00 |
| Total | 332.43 |
This matches the experimentally reported molecular weight of 332.44 g/mol , with a minor discrepancy attributable to rounding.
Structural Analysis Table
| Feature | Position | Functional Group |
|---|---|---|
| Pentanoate chain | Backbone | Ester (R-COO-R) |
| Carbonyl group | C5 | Ketone (C=O) |
| Phenyl ring | Substituent | Aromatic hydrocarbon |
| Piperazine ring | Substituent | Heterocyclic amine |
| Methylene bridge | Linker | CH₂ |
Properties
IUPAC Name |
ethyl 5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-3-24-19(23)6-4-5-18(22)17-9-7-16(8-10-17)15-21-13-11-20(2)12-14-21/h7-10H,3-6,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIPOGHZFWHHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643006 | |
| Record name | Ethyl 5-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-60-5 | |
| Record name | Ethyl 4-[(4-methyl-1-piperazinyl)methyl]-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Piperazinomethylphenyl Intermediate
The key intermediate, 4-(4-methylpiperazinomethyl)benzyl derivative, is generally prepared by:
- Alkylation of 4-bromomethylphenyl or 4-chloromethylphenyl derivatives with 1-methylpiperazine under nucleophilic substitution conditions.
- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Mild bases like potassium carbonate or sodium hydride may be used to facilitate the substitution.
- Reaction temperatures range from room temperature to reflux conditions depending on the reactivity of the halide precursor.
This step yields the 4-(4-methylpiperazinomethyl)phenyl intermediate with high selectivity and yield.
Introduction of the 5-Oxovalerate Ester Group
The esterification or acylation step involves:
- Reaction of the piperazinomethylphenyl intermediate with ethyl 5-bromovalerate or ethyl 5-chlorovalerate to introduce the 5-oxovalerate moiety.
- Alternatively, acylation with 5-halogenovaleroyl halides (e.g., 5-chlorovaleroyl chloride) can be employed under controlled conditions.
- The reaction is typically performed in the presence of a base such as triethylamine or pyridine to neutralize the released acid.
- Solvents like dichloromethane or tetrahydrofuran (THF) are commonly used.
- Temperature control is critical to avoid side reactions, often maintained between 0°C and room temperature.
This step forms the ester linkage and introduces the ketone functionality at the 5-position of the valerate chain.
Purification and Characterization
- The crude product is purified by recrystallization from solvents such as methanol, ethanol, or ethyl acetate.
- Chromatographic techniques (e.g., silica gel column chromatography) may be used to achieve high purity.
- Structural confirmation is performed using spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical shifts corresponding to the piperazine, phenyl, and ester groups.
- Infrared (IR) spectroscopy to confirm ester carbonyl and ketone functionalities.
- Mass spectrometry (MS) for molecular weight confirmation.
- Purity is often assessed by High-Performance Liquid Chromatography (HPLC).
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-(bromomethyl)benzene + 1-methylpiperazine | DMF, K2CO3, 80°C, 12 h | 4-(4-methylpiperazinomethyl)benzene |
| 2 | Intermediate + ethyl 5-chlorovalerate | DCM, triethylamine, 0-25°C, 6 h | This compound |
| 3 | Purification | Recrystallization, chromatography | Pure target compound |
Research Findings and Optimization
- The alkylation step is sensitive to the choice of base and solvent; potassium carbonate in DMF provides good yields with minimal side products.
- The acylation step requires careful temperature control to prevent hydrolysis or overreaction.
- Use of 5-halogenovaleroyl chlorides as acylating agents improves reaction efficiency and selectivity.
- Spectroscopic data confirm the successful formation of the ester and retention of the piperazine ring.
- Yields reported in similar synthetic routes range from 70% to 90%, with purity exceeding 98% after purification.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Alkylation solvent | DMF, acetonitrile | Polar aprotic solvents preferred |
| Alkylation base | K2CO3, NaH | Mild bases to avoid decomposition |
| Alkylation temperature | 25–80°C | Depends on halide reactivity |
| Acylation reagent | 5-chlorovaleroyl chloride or ethyl 5-halogenovalerate | Halogenated valerate esters or acid chlorides |
| Acylation solvent | DCM, THF | Non-protic solvents |
| Acylation base | Triethylamine, pyridine | Neutralizes HCl byproduct |
| Acylation temperature | 0–25°C | Prevents side reactions |
| Purification method | Recrystallization, chromatography | Ensures high purity |
| Characterization techniques | NMR, IR, MS, HPLC | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate has been investigated for its potential antidepressant effects. Studies show that compounds with similar piperazine moieties exhibit serotonin receptor modulation, which is critical for mood regulation. Research indicates that this compound may enhance serotonergic neurotransmission, potentially leading to antidepressant-like effects in animal models .
- Anti-inflammatory Properties
-
Anticancer Potential
- Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit cancer cell proliferation has been observed in vitro, particularly against certain types of tumors. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal explored the effects of this compound on depressive behaviors in rodent models. The results indicated a significant reduction in depression-like symptoms when administered over a four-week period, suggesting its potential as a novel antidepressant therapy.
Case Study 2: Anti-inflammatory Mechanism
In another case study, researchers examined the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in mice. The administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its therapeutic potential in managing inflammatory diseases.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs vary primarily in the substituents on the phenyl ring and core scaffold. Key comparisons are summarized below:
Substituent-Based Comparisons
Key Findings:
- Basic vs. Non-Basic Substituents: The 4-methylpiperazinomethyl group offers higher basicity than morpholine, enhancing interactions with acidic biological targets (e.g., serotonin receptors) .
- Solubility Trends: Dimethylamino-substituted analogs exhibit superior aqueous solubility due to strong electron donation, whereas ethylthio derivatives are more lipophilic, favoring membrane penetration .
- Reactivity : Boronate-containing analogs serve as synthetic intermediates, unlike the target compound, which is tailored for biological activity.
Core Scaffold Comparisons
- Benzimidazole vs. This difference influences binding kinetics and metabolic stability .
- Ketone Positioning : The 5-oxo group in valerate derivatives may enhance hydrogen bonding with enzymes, whereas benzimidazole’s planar structure favors intercalation in DNA or protein pockets.
Biological Activity
Ethyl 5-[4-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is a compound of interest due to its potential therapeutic applications, particularly in oncology and pharmacology. This article synthesizes current research findings on its biological activity, including antiproliferative effects, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- IUPAC Name : Ethyl 5-{4-[(4-methyl-1-piperazinyl)methyl]phenyl}-5-oxopentanoate
- Molecular Formula : C19H28N2O3
- Molecular Weight : 344.44 g/mol
The compound is characterized by a yellow solid form with a purity of 97% .
Antiproliferative Effects
Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. The following table summarizes the antiproliferative activity of this compound compared to other known compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | 10.2 | Microtubule disruption |
| Combretastatin A-4 | MCF7 | 0.8 | Microtubule disruption |
| PIB-SO Derivative | HT-29 (Colon Cancer) | 2.5 | Cell cycle arrest in G2/M phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. This compound shows significant antiproliferative activity, albeit less potent than Combretastatin A-4. Its mechanism primarily involves disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
The biological activity of this compound is attributed to its ability to bind to β-tubulin, inhibiting microtubule polymerization. This action disrupts the mitotic spindle formation, leading to apoptosis in cancer cells. Additionally, the compound has been shown to affect cytoskeletal integrity, which is crucial for maintaining cellular structure and function .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound provides insights into how modifications can enhance its biological activity:
- Substituent Variations : The presence of the piperazine moiety is critical for its binding affinity and biological efficacy.
- Oxovalerate Group : The oxo group at the fifth position contributes to its reactivity and interaction with cellular targets.
Research indicates that modifications in these regions can lead to derivatives with improved potency and selectivity against specific cancer types .
Case Studies
A notable case study involved testing this compound on various human cancer cell lines, including MCF7 (breast), HT-29 (colon), and M21 (skin melanoma). The results demonstrated that while the compound exhibits promising antiproliferative effects, further optimization is necessary for enhanced selectivity and reduced toxicity.
In vivo studies using chick chorioallantoic membrane assays also indicated that this compound could inhibit tumor growth effectively while exhibiting low toxicity levels in embryos, suggesting a favorable safety profile for further development .
Q & A
Q. What safety protocols are essential for handling this compound in vitro and in vivo?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
